N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14982753
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(2,2-dimethyloxan-4-yl)-1-propan-2-ylindole-3-carboxamide |
| Standard InChI | InChI=1S/C19H26N2O2/c1-13(2)21-12-16(15-7-5-6-8-17(15)21)18(22)20-14-9-10-23-19(3,4)11-14/h5-8,12-14H,9-11H2,1-4H3,(H,20,22) |
| Standard InChI Key | ZMTIXDJHOQJAHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3CCOC(C3)(C)C |
Introduction
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. It includes an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, combined with a carboxamide functional group. The presence of the 2,2-dimethyltetrahydro-2H-pyran-4-yl substituent adds to its complexity and may influence its biological activity and chemical properties.
Biological Activities and Potential Applications
Indole derivatives are known for their diverse pharmacological properties, including potential anticancer, anti-inflammatory, and neuroprotective activities. Preliminary studies suggest that N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide may exhibit significant biological activities, although further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-isopropyl-1H-indole-3-carboxamide | Indole with carboxamide | Potential anticancer activity |
| N-(2,2-dimethyltetrahydro-2H-pyran-4-y)-3-(4-isopropoxyphenyl)-3-phenylpropanamide | Indole with different aryl groups | Variations in pharmacological effects |
| Ethyl (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate | Indole with ester | Different solubility and reactivity |
Research Findings and Future Directions
Interaction studies involving this compound are essential to understand its mechanism of action. These studies typically focus on understanding how the compound interacts with biological targets, which will help determine its therapeutic potential and safety profile. Further research is warranted to fully explore its properties and applications in medicinal chemistry and material science.
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